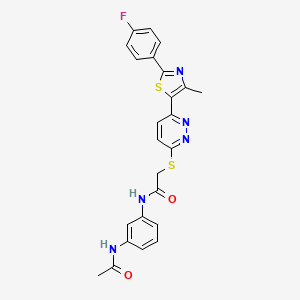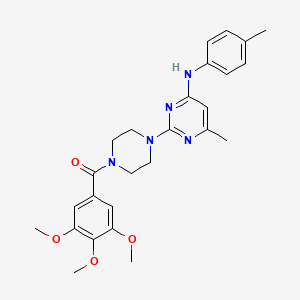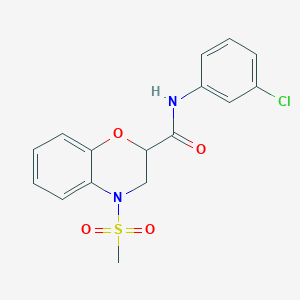![molecular formula C21H20F3N5O B11246610 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11246610.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib , is a significant therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits the activity of tyrosine kinases, playing a crucial role in cancer treatment .
Preparation Methods
Synthetic Routes:: Imatinib can be synthesized through several steps. The key synthetic route involves coupling the pyridylpyrimidine moiety with the methylbenzene ring. The specific synthetic pathway may vary, but it typically includes reactions like amidation, sulfonamide formation, and aromatic substitution.
Reaction Conditions::Amidation: The amide bond formation between the pyridylpyrimidine and benzamide moieties occurs under mild conditions using appropriate coupling agents.
Sulfonamide Formation: The sulfonamide group is introduced via reaction with a sulfonating agent.
Aromatic Substitution: Trifluoromethylation of the benzene ring is achieved using a suitable trifluoromethylating reagent.
Industrial Production:: Imatinib is industrially produced through efficient synthetic processes, ensuring high purity and yield.
Chemical Reactions Analysis
Reactions:: Imatinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Aromatic substitutions can occur at the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxidized form.
Scientific Research Applications
Imatinib’s applications extend beyond cancer treatment:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Explored for other diseases beyond CML and GISTs.
Industry: Valuable in drug discovery and development.
Mechanism of Action
Imatinib selectively binds to inactive Abelson tyrosine kinase domains, inhibiting their activity. Hydrogen bonds and hydrophobic interactions play a crucial role in this process .
Comparison with Similar Compounds
Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases. Similar compounds include Dasatinib, Nilotinib, and Bosutinib.
Properties
Molecular Formula |
C21H20F3N5O |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H20F3N5O/c1-13-12-18(29(2)3)28-20(25-13)27-17-10-8-16(9-11-17)26-19(30)14-4-6-15(7-5-14)21(22,23)24/h4-12H,1-3H3,(H,26,30)(H,25,27,28) |
InChI Key |
OOPFHAGCFXVJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246529.png)
![N-(4-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246531.png)

![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246555.png)


![6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine](/img/structure/B11246578.png)
![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246582.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11246586.png)
![N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246591.png)
![1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11246598.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246618.png)
![N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B11246620.png)
